Cas no 2171663-02-6 (3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1522406
- 2171663-02-6
- 3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- インチ: 1S/C26H30N2O5/c1-26(2,16-8-7-9-16)28-24(31)22(14-23(29)30)27-25(32)33-15-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h3-6,10-13,16,21-22H,7-9,14-15H2,1-2H3,(H,27,32)(H,28,31)(H,29,30)
- InChIKey: YIAHPNGEDMDZCS-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)(C)C1CCC1
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 712
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 105Ų
3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522406-0.5g |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1522406-5000mg |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1522406-5.0g |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1522406-1000mg |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1522406-2.5g |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1522406-2500mg |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1522406-50mg |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1522406-100mg |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1522406-10.0g |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1522406-1.0g |
3-[(2-cyclobutylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171663-02-6 | 1g |
$3368.0 | 2023-06-05 |
3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
10. Book reviews
3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Research Briefing on 2171663-02-6 and 3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid
In recent years, the chemical compound 2171663-02-6 and its derivative, 3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug discovery, peptide synthesis, and targeted therapies. This research briefing aims to provide a comprehensive overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and therapeutic potential.
The compound 2171663-02-6, a unique chemical entity, has been identified as a key intermediate in the synthesis of complex bioactive molecules. Recent studies have focused on optimizing its synthetic pathways to improve yield and purity, which are critical for large-scale pharmaceutical applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its structural properties and ensure reproducibility in laboratory settings.
3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, a derivative of 2171663-02-6, has shown promising results in peptide-based drug development. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group in its structure makes it particularly valuable in solid-phase peptide synthesis (SPPS). Researchers have demonstrated its efficacy in facilitating the assembly of peptide chains with high precision, minimizing side reactions and improving overall synthesis efficiency.
Recent preclinical studies have explored the biological activity of these compounds in various disease models. For instance, 3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has been investigated for its role in modulating protein-protein interactions, which are often dysregulated in cancer and neurodegenerative diseases. Preliminary data suggest that this compound can selectively bind to specific protein domains, offering a potential avenue for the development of targeted therapies.
In addition to their therapeutic potential, these compounds have also been studied for their physicochemical properties. Researchers have conducted stability tests under various conditions to assess their suitability for long-term storage and formulation into drug products. The results indicate that both 2171663-02-6 and its derivative exhibit good stability in aqueous solutions, making them viable candidates for further pharmaceutical development.
Despite these advancements, challenges remain in the clinical translation of these compounds. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical and clinical testing. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic profiles of these molecules to enhance their therapeutic efficacy and safety.
In conclusion, the compounds 2171663-02-6 and 3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represent exciting opportunities in chemical biology and pharmaceutical research. Their unique structural features and biological activities make them valuable tools for drug discovery and development. Continued research efforts are expected to uncover new applications and refine their use in therapeutic interventions, paving the way for innovative treatments in the years to come.
2171663-02-6 (3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)
- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)
- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 1215898-55-7(Mirtazapine-d4)
- 186650-67-9(N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide)
- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)
- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)
- 1351642-72-2(3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)